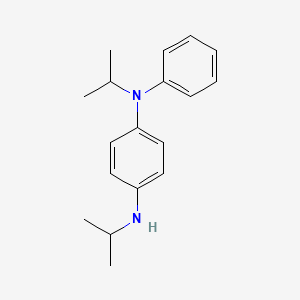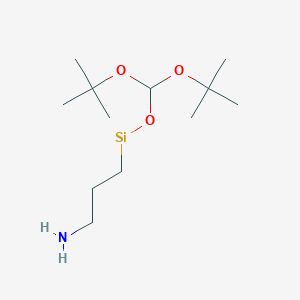
3,3'-(Buta-1,3-diene-1,4-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol is an organic compound characterized by the presence of two phenol groups connected via a buta-1,3-diene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Buta-1,3-diene-1,4-diyl)diphenol typically involves the coupling of phenol derivatives with buta-1,3-diene. One common method is the oxidative dehydrogenation of alkylbenzenes to olefins, followed by a dehydrogenative C–H homocoupling reaction under visible-light photocatalysis using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalyst . This method is eco-friendly, cost-effective, and yields good results under ambient conditions.
Industrial Production Methods
Industrial production of 3,3’-(Buta-1,3-diene-1,4-diyl)diphenol may involve large-scale synthesis using similar oxidative dehydrogenation and coupling reactions. The use of clean visible-light as an energy source and the absence of metals and volatile organic solvents make this method suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Applications De Recherche Scientifique
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3’-(Buta-1,3-diene-1,4-diyl)diphenol involves its interaction with molecular targets through its phenol groups. These groups can undergo redox reactions, participate in hydrogen bonding, and interact with various enzymes and receptors. The buta-1,3-diene bridge provides structural flexibility, allowing the compound to adopt different conformations and interact with multiple targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Similar structure but lacks the phenol groups.
1,4-Diphenylbutadiyne: Contains a butadiyne bridge instead of a buta-1,3-diene bridge.
1,4-Diphenyl-1,3-butadiene, trans,trans-: A stereoisomer with a different spatial arrangement.
Uniqueness
3,3’-(Buta-1,3-diene-1,4-diyl)diphenol is unique due to the presence of phenol groups, which impart distinct chemical reactivity and potential biological activity. The buta-1,3-diene bridge also contributes to its unique structural and electronic properties, making it a versatile compound for various applications.
Propriétés
| 90297-53-3 | |
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
3-[4-(3-hydroxyphenyl)buta-1,3-dienyl]phenol |
InChI |
InChI=1S/C16H14O2/c17-15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(18)12-14/h1-12,17-18H |
Clé InChI |
RFVSQUPVIOPJJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C=CC=CC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)



![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)
![N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine](/img/structure/B14365252.png)
